Calcium superphosphate

Descripción general

Descripción

Calcium superphosphate, also known as Monocalcium phosphate, is an uncomplicated fertilizer whose main component is phosphorus . It is applied in spring, but it is not uncommon to use Superphosphate as a fall fertilizer and as a mid-season fertilizer . In addition to phosphorus, this fertilizer contains a small amount of nitrogen .

Synthesis Analysis

The synthesis of Calcium superphosphate is achieved by treating finely ground phosphate rock (PR) particles with sulfuric acid . The general chemical reaction is: Ca₃ (PO₄)₂ [rock phosphate] + 2 H₂SO₄ [sulfuric acid] → Ca (H₂PO4)₂ + 2 CaSO₄ [gypsum] .Molecular Structure Analysis

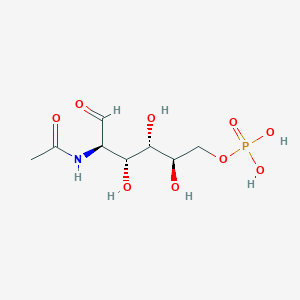

The molecular formula of Calcium superphosphate is CaH7O5P . It is commonly found as the monohydrate ("MCP" or "MCP-M"), Ca (H 2 PO 4) 2 ·H 2 O .Chemical Reactions Analysis

The chemical reaction involved in the production of Calcium superphosphate is the treatment of phosphate rock with sulfuric acid, converting it to calcium dihydrogen phosphate Ca(H2PO4)2, a water-soluble form that plants are able to utilize .Physical And Chemical Properties Analysis

Calcium superphosphate is a solid phosphate fertilizer material that is produced from phosphate rock and sulfuric acid (H 2 SO 4) . It is a colorless or light gray granular (or powdery) fertilizer . Most of the solubility is soluble in water, a small part is insoluble in water and soluble in 2% citric acid (citric acid solution) solution .Aplicaciones Científicas De Investigación

Mitigation of Nitrous Oxide Emissions

Calcium Superphosphate (CaSSP) has been used in composting experiments to evaluate its effects on nitrous oxide (N2O) emissions . The application of CaSSP significantly reduced N2O emissions compared to the control pile . This suggests that CaSSP could be a potential strategy for N2O mitigation in manure windrow composting .

Reshaping of Denitrifying Bacteria Community

CaSSP has been found to reshape the denitrifying bacteria community, which contributes to N2O mitigation in pig manure windrow composting . The amendment of CaSSP reduced the abundance of the nirK gene encoding for nitrite reductase, while the abundance of the nosZ gene (N2O reductase) was enriched .

Increase of Soil Rare Earth Element Contents

Long-term application of CaSSP has been found to increase the soil rare earth element contents . This could have implications for the fertility and productivity of the soil .

Sustainable Industrial Application

Calcium Superphosphate has been used in the sustainable industrial application of waste Pila globosa (P. globosa) shells . This suggests that CaSSP could play a role in waste management and recycling .

Environmental Impact

The use of Calcium Superphosphate in agriculture can have environmental impacts. For example, the long-term application of Calcium Superphosphate can lead to an increase in the soil’s rare earth element contents .

Mecanismo De Acción

Target of Action

Calcium superphosphate, also known as superphosphate of lime, is a type of fertilizer that is primarily used to provide plants with essential nutrients, particularly phosphorus . The primary targets of calcium superphosphate are the soil and the plants grown in it. It is used to increase the phosphorus content of the soil, which is an essential nutrient for plant growth . In addition, calcium superphosphate can also reduce the bioavailability of certain heavy metals in the soil, such as cadmium .

Mode of Action

Calcium superphosphate interacts with its targets by releasing its nutrients into the soil when it comes into contact with water . The phosphorus in the superphosphate is in a form that can be easily absorbed by plants, promoting their growth . Furthermore, calcium superphosphate can reduce the soil’s cadmium availability by competing with cadmium ions in the soil, thereby reducing the uptake of cadmium by plants .

Biochemical Pathways

The primary biochemical pathway affected by calcium superphosphate is the phosphorus cycle in the soil-plant system . Phosphorus is an essential nutrient for plants and is involved in several key plant processes, including energy transfer and photosynthesis . By increasing the phosphorus content in the soil, calcium superphosphate promotes the growth and development of plants .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism in the body, in the context of calcium superphosphate, it refers to how the compound is distributed in the soil, how it interacts with the soil and plants, and how it is eventually depleted . When applied to the soil, calcium superphosphate releases its nutrients, which are then absorbed by the plants. Over time, the concentration of the nutrients in the soil decreases as they are taken up by the plants or leached out by water .

Result of Action

The application of calcium superphosphate results in an increase in the phosphorus content of the soil, promoting plant growth and development . It can also lead to a decrease in the bioavailability of certain heavy metals in the soil, reducing their uptake by plants and thus reducing potential toxicity . In a study, the application of calcium superphosphate was found to significantly reduce nitrous oxide emissions during composting, contributing to the mitigation of this potent greenhouse gas .

Action Environment

The efficacy and stability of calcium superphosphate can be influenced by various environmental factors. For instance, the pH of the soil can affect the solubility and therefore the effectiveness of the superphosphate . Additionally, the presence of other ions in the soil can impact the effectiveness of calcium superphosphate. For example, in alkaline soil conditions and high soil cation exchange capacity (CEC) values, phosphorus-containing material (PCM) input can better deactivate soil cadmium availability .

Safety and Hazards

Propiedades

IUPAC Name |

calcium;dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZJARSYCHAEND-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

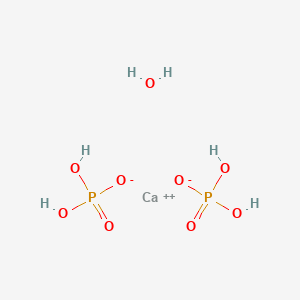

Molecular Formula |

CaH6O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872565 | |

| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium superphosphate | |

CAS RN |

10031-30-8 | |

| Record name | Calcium phosphate, monobasic, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, calcium salt, hydrate (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHOSPHATE, MONOBASIC, MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4E6L5449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Calcium superphosphate is a source of phosphorus []. Upon application to the soil, it dissolves and releases phosphorus in forms that plants can readily absorb []. Phosphorus is a vital component of DNA, RNA, and ATP, essential for energy transfer, photosynthesis, root development, and overall plant growth [, ].

ANone: Yes, the effectiveness of phosphorus fertilizers depends on their solubility and the forms of phosphorus present. Calcium superphosphate contains a mixture of water-soluble and citrate-soluble forms of phosphorus, which become available to plants at different rates [].

ANone: Research indicates that calcium superphosphate can affect the transformation of heavy metals like lead (Pb) in contaminated soils []. It promotes the conversion of lead from bioavailable forms to more stable, less bioavailable forms, like residual lead, thereby reducing lead uptake by plants [].

ANone: Calcium superphosphate is primarily composed of monocalcium phosphate monohydrate (Ca(H2PO4)2·H2O) and calcium sulfate (CaSO4) [].

ANone: While calcium superphosphate can be beneficial for plant growth, mixing it with certain fertilizers like urea and lime can reduce the water-soluble phosphorus content over time []. This highlights the importance of understanding potential interactions between fertilizer components.

ANone: Research shows that while the water-soluble phosphorus content in mixtures containing calcium superphosphate may decrease over time, the available phosphorus remains relatively stable []. This suggests that proper storage is crucial to maintain its effectiveness.

ANone: Research has explored the use of calcium superphosphate as an additive to reduce ammonia emissions from livestock manure [, ]. The application of calcium superphosphate to rabbit manure, for example, led to a significant reduction in ammonia emissions without negatively impacting other measured parameters [, ].

ANone: Studies show that continuous application of calcium superphosphate, particularly those produced from REE-rich phosphate rocks, can lead to a gradual increase in REE content in the topsoil []. This accumulation warrants further investigation to understand potential ecological consequences.

ANone: Composting is a valuable method for recycling organic waste, but nitrogen loss through ammonia volatilization poses an environmental concern. Research indicates that adding calcium superphosphate or magnesium hydroxide-phosphoric acid solution during the composting of cyanobacteria can significantly inhibit nitrogen loss and enhance the nitrogen content of the final compost [].

ANone: Yes, various phosphate fertilizers are available, each with different properties and effects on plant growth. Research comparing calcium magnesium phosphate and calcium superphosphate for eggplant cultivation found that while both benefited from biochar addition, calcium magnesium phosphate resulted in better growth, yield, and fruit quality [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)